tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Description
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . It is known for its unique bicyclic structure, which includes a diazabicyclo heptane core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-14-10-18(12-15(14)19)9-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
InChI Key |
JJKQZTVMSIKAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps :
Formation of the Diazabicyclo Heptane Core: The initial step involves the formation of the diazabicyclo heptane core through a cyclization reaction. This can be achieved using appropriate starting materials and catalysts under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, where a suitable benzylating agent is used.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several scientific research applications, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate include :
- tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the benzyl group, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
